2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)10-13-4-6-14(7-5-13)16-15(11-21)20-9-3-8-18-17(20)19-16/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJVPUPANMGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 4-isobutylbenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Major Products
Oxidation: 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit kinases involved in cell signaling, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycle: Imidazo[1,2-a]pyrimidine derivatives (e.g., target compound, 9c) exhibit a six-membered pyrimidine ring, whereas imidazo[1,2-a]pyridine derivatives (e.g., DABTEI) feature a five-membered pyridine ring. This difference influences electronic properties and hydrogen-bonding capabilities .
Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine (9c) and chlorine (CAS 271.70) increase electrophilicity, enhancing reactivity in subsequent derivatizations (e.g., Schiff base formation) . Electron-Donating Groups (EDGs): Methoxy (DABTEI) and methyl groups (CAS 237.26) improve solubility but may reduce metabolic stability .
Key Observations:
- The Vilsmeier-Haack reaction is widely employed for introducing aldehyde groups, with yields influenced by substituent electronic effects (e.g., fluorine increases yield via resonance stabilization) .
- Bulky substituents (e.g., isobutyl) may require optimized conditions to avoid steric hindrance during formylation.
Biological Activity
2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H17N3O
- Molecular Weight : 279.34 g/mol
- CAS Number : 891767-58-1
Synthesis
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions, often starting from readily available precursors. Specific methodologies for synthesizing this compound have not been extensively documented but generally follow established protocols for similar compounds.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance, a series of Mannich bases derived from imidazo[1,2-a]pyrimidines exhibited significant antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.01 to 79.4 μM . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy.
COX-2 Inhibition
Compounds in the imidazo[1,2-a]pyrimidine class have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. For example, related derivatives demonstrated IC50 values lower than that of celecoxib (IC50: 0.06 μM), indicating strong inhibitory effects . The potential of this compound to act similarly warrants further investigation.
Cytotoxicity
Cytotoxicity assays conducted on various cell lines have revealed that imidazo[1,2-a]pyrimidine derivatives can inhibit cell growth effectively. The synthesized compounds showed considerable inhibitory results against MCF-7 breast cancer cells . The specific cytotoxic profile of this compound remains to be elucidated but could be inferred from related studies.
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50/ED50 | Findings |
|---|---|---|---|---|
| Aeluri et al. (2015) | Mannich bases of imidazo[1,2-a]pyrimidines | Various | 0.01 - 79.4 μM | Significant antiproliferative activity observed |
| Novel COX-2 inhibitors | Various derivatives | N/A | <0.05 μM | High selectivity and potency against COX-2 |
| In vitro cytotoxicity study | Imidazo[1,2-a]pyrimidines | MCF-7 | N/A | Considerable inhibitory effects noted |
Q & A
Q. What are the common synthetic routes for 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, and how are yields optimized?
The compound is typically synthesized via the Vilsmeier-Haack formylation of the parent imidazo[1,2-a]pyrimidine derivative. Key steps include:
- Reacting the precursor with DMF and POCl₃ in chloroform under controlled temperatures (0–10°C), followed by reflux (2–8 hours) .
- Yield optimization involves precise stoichiometric ratios (e.g., 1:1.1 precursor-to-POCl₃) and solvent selection (chloroform enhances reactivity over DMF alone) .
- Post-reaction purification via silica gel chromatography and recrystallization (ethyl acetate/petroleum ether) achieves >90% purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirms aldehyde proton resonance at δ ~9.8–10.2 ppm and aromatic/heterocyclic carbon signals .
- X-ray crystallography : Resolves crystal packing and confirms the planar imidazo-pyrimidine core with isobutylphenyl substitution .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 279.34) .
Q. How should researchers handle stability and storage of this aldehyde derivative?
- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group .
- Avoid prolonged exposure to light or moisture, which may induce hydrolysis or dimerization .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of formylation in imidazo[1,2-a]pyrimidine systems?
The Vilsmeier-Haack reaction proceeds via iminium ion intermediates , where DMF-POCl₃ generates an electrophilic chloroiminium species. The C-3 position of the imidazo-pyrimidine ring is activated due to:
Q. How can contradictory antimicrobial activity data for derivatives of this compound be resolved?
Discrepancies in bioactivity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:
- Structural variations : Substituents on the aldehyde (e.g., hydrazones vs. Schiff bases) alter lipophilicity and membrane penetration .
- Assay conditions : MIC values depend on bacterial strain, inoculum size, and solvent (DMSO vs. aqueous buffers). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Q. What strategies improve the solubility of this compound for in vitro assays?
- Co-solvent systems : Use DMSO (≤1%) with aqueous buffers (PBS, pH 7.4) to maintain bioactivity .
- Prodrug design : Convert the aldehyde to a hydrazone or oxime derivative, enhancing aqueous solubility while retaining activity .
Q. How can computational modeling guide the design of novel derivatives with enhanced potency?
- Docking studies : Target bacterial enzymes (e.g., DNA gyrase) using the aldehyde’s electrophilic site for covalent bond formation .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with logP and MIC values to predict optimal hydrophobicity .
Methodological Considerations
Q. What analytical techniques troubleshoot low yields in the Vilsmeier-Haack reaction?
Q. How do steric effects from the 4-isobutylphenyl group influence reactivity?
The bulky isobutyl substituent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
